![molecular formula C10H18O B2855308 4,6-Dimethyl-6-octene-3-one CAS No. 34665-40-2](/img/structure/B2855308.png)
4,6-Dimethyl-6-octene-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4,6-Dimethyl-6-octene-3-one” is an organic compound. It belongs to the class of alkenes, which are hydrocarbons with carbon-to-carbon double bonds . The molecular formula for this compound is C10H18O .
Molecular Structure Analysis
The molecular structure of “4,6-Dimethyl-6-octene-3-one” can be analyzed using various spectroscopic techniques, including infrared spectroscopy . The compound’s structure can also be modeled based on density-functional theory (DFT) at the level of B3LYP/6-311++G (d,p) .Scientific Research Applications
Catalyst Development
This compound plays a pivotal role in the development of advanced catalysts for epoxidizing long-chain linear α-olefins . This process is critical in the chemical industry for generating important intermediates . The research has shown that manipulating oxygen defects can optimize catalytic efficiency .
Industrial Production
The epoxidation of long-chain linear α-olefins, such as 4,6-Dimethyl-6-octene-3-one, is a crucial process in the modern chemical industry . It provides essential feedstock for the production of plasticizers, surfactants, and other fine chemicals .
Sustainable Chemistry
The research and application of this compound align with the principles of sustainable chemistry . The development of robust, high-performance catalysts for α-olefin epoxidation contributes to the advancement of sustainable chemistry .
Morphological Studies
Studies involving this compound have led to the discovery that an escalated Ca/Sn ratio induces a morphological shift from octagonal to cubic structures . This is accompanied by a reduction in particle size and an enhancement in specific surface area .
Surface Alkalinity Enhancement
The compound has been used in studies that have shown that an increase in surface alkalinity and proliferation of medium-strength alkaline sites can improve the efficacy of 1-octene epoxidation .
Oxygen Defect Manipulation
Research involving 4,6-Dimethyl-6-octene-3-one has underscored the potential of oxygen defect manipulation in optimizing catalytic efficiency . A subsequent hydrogen reduction further amplified these oxygen defects, yielding a 10% uptick in catalytic activity .
properties
IUPAC Name |
(E)-4,6-dimethyloct-6-en-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-5-8(3)7-9(4)10(11)6-2/h5,9H,6-7H2,1-4H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSCONCLLLPWGA-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)CC(=CC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)C(C)C/C(=C/C)/C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-6-octene-3-one | |
CAS RN |
34665-40-2 |
Source
|
Record name | (6E)-4,6-dimethyloct-6-en-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.